

# Comprehensive Technical Guide: N,N-Dimethyl-3-(morpholin-4-yl)propanamide

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## Compound of Interest

Compound Name: *N,N-dimethyl-3-(morpholin-4-yl)propanamide*

CAS No.: 53151-52-3

Cat. No.: B6243810

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## Executive Summary

**N,N-dimethyl-3-(morpholin-4-yl)propanamide** (CAS 53151-52-3) is a versatile  $\beta$ -amino amide building block utilized extensively in medicinal chemistry, polymer science, and the synthesis of organic superbases. This whitepaper provides a rigorous examination of its physicochemical properties, mechanistic synthesis via the aza-Michael addition, and a field-proven experimental protocol. Designed for drug development professionals and synthetic chemists, this guide emphasizes self-validating methodologies and mechanistic causality to ensure high-fidelity reproducibility.

## Chemical Identity & Physicochemical Properties

Understanding the foundational properties of **N,N-dimethyl-3-(morpholin-4-yl)propanamide** is critical for downstream applications, particularly in predicting its pharmacokinetic behavior and reactivity profile. The presence of both a morpholine ring (a common pharmacophore) and a tertiary amide makes it highly soluble in polar organic solvents while retaining aqueous compatibility.

Property	Value
Chemical Name	N,N-dimethyl-3-(morpholin-4-yl)propanamide
CAS Registry Number	53151-52-3
Molecular Formula	C9H18N2O2
Molecular Weight	186.25 g/mol
Structure	Morpholine ring linked via a propanamide chain to an N,N-dimethyl group
Appearance	Colorless to pale yellow liquid/oil (at standard conditions)
Purity Standard	≥ 95% (typically verified via NMR and HPLC)

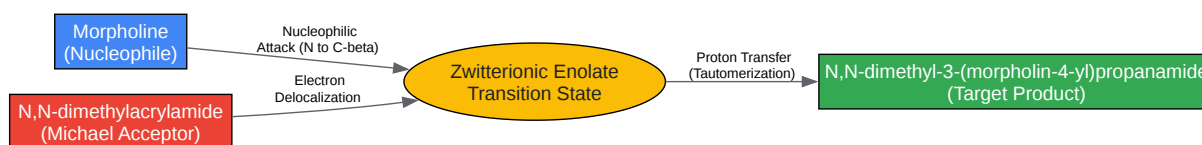
## Mechanistic Chemistry: The Aza-Michael Addition

The most atom-economical and scalable route to synthesize **N,N-dimethyl-3-(morpholin-4-yl)propanamide** is the aza-Michael addition of morpholine to N,N-dimethylacrylamide [1].

### Causality of the Reaction Design

The aza-Michael reaction is a nucleophilic conjugate addition [2]. Morpholine acts as a potent nucleophile due to the secondary amine's lone pair. N,N-dimethylacrylamide serves as the Michael acceptor, where the electron-withdrawing nature of the carbonyl group creates a highly electrophilic  $\beta$ -carbon.

- **Solvent Choice:** The reaction can be performed in water or protic solvents. Protic environments enhance the electrophilicity of the Michael acceptor via hydrogen bonding to the carbonyl oxygen, accelerating the nucleophilic attack without the need for heavy metal catalysts.
- **Thermodynamic Driving Force:** The formation of a strong C-N bond and the tautomerization of the intermediate enolate to the stable amide drive the reaction to completion.



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Figure 1: Aza-Michael addition mechanism forming **N,N-dimethyl-3-(morpholin-4-yl)propanamide**.

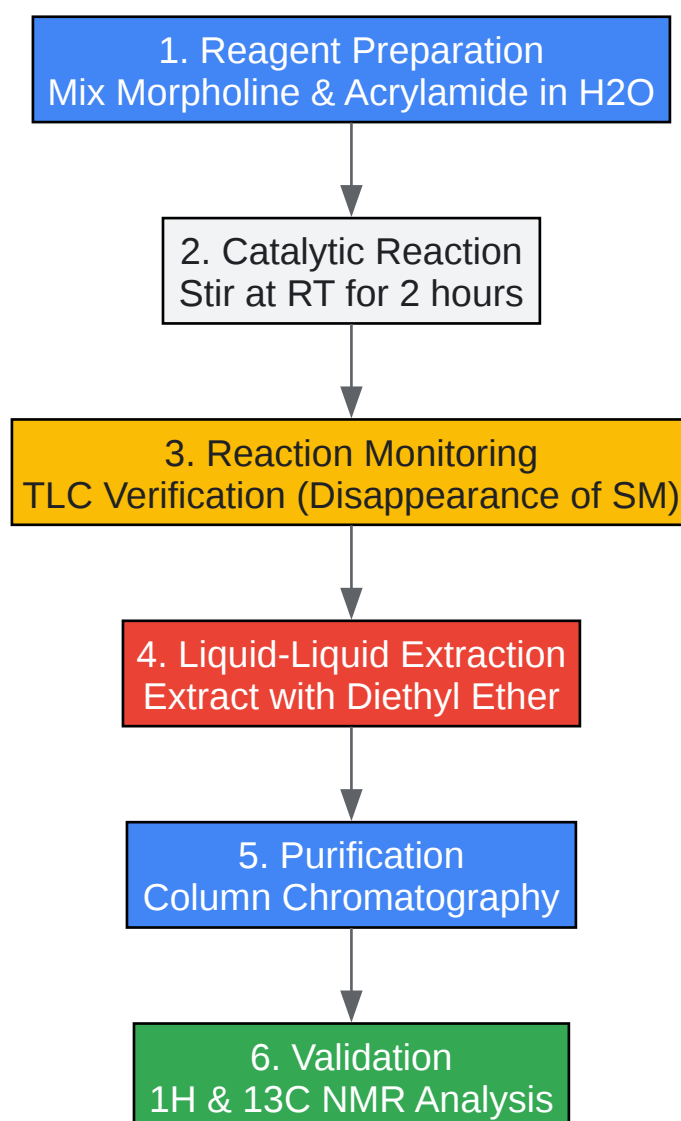
## Detailed Experimental Protocol

The following protocol outlines a self-validating workflow for synthesizing the target compound. Every step is designed with built-in quality control to ensure high yield (typically >80%) and purity.

### Step-by-Step Methodology

- **Reagent Preparation:** In a 50 mL single-neck round-bottom flask, sequentially add morpholine (5.0 mmol), N,N-dimethylacrylamide (5.0 mmol), and 5 mL of deionized water. Rationale: Stoichiometric parity prevents the need for complex downstream removal of excess starting materials. Water acts as a green, activating solvent.
- **Catalytic Reaction:** (Optional: Add 0.1 g of a mild Lewis acid or basic catalyst if kinetic acceleration is required, though the reaction often proceeds uncatalyzed). Stir the mixture continuously at room temperature (20-25 °C) for 2 hours. Rationale: Ambient temperature prevents thermal degradation or polymerization of the acrylamide.
- **In-Process Monitoring (Self-Validation):** Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., Dichloromethane:Methanol = 10:1). The reaction is deemed complete when the spot corresponding to the starting materials completely disappears.
- **Liquid-Liquid Extraction:** Extract the aqueous reaction mixture with diethyl ether (3×15 mL). Combine the organic phases. Rationale: Diethyl ether selectively partitions the organic product away from the aqueous phase, leaving behind any highly polar impurities or unreacted water-soluble catalysts.

- Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ). Filter and concentrate under reduced pressure using a rotary evaporator.
- Purification: Subject the crude residue to silica gel column chromatography to isolate the pure product [1].



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Figure 2: Step-by-step experimental workflow for the synthesis and purification of the compound.

## Analytical Characterization & Validation

To establish trustworthiness, the isolated product must be validated through Nuclear Magnetic Resonance (NMR) spectroscopy. The structural assignment confirms the successful formation of the  $\beta$ -amino amide linkage.

$^1\text{H}$  NMR (400 MHz,  $\text{CDCl}_3$ )  $\delta$  (ppm):

- 3.68 (t, 4H): Morpholine ring ether protons (-CH<sub>2</sub>-O-CH<sub>2</sub>-)
- 2.98 (s, 3H) & 2.91 (s, 3H): N,N-dimethyl protons (split due to restricted rotation around the amide C-N bond)
- 2.67-2.72 (m, 2H):  $\beta$ -methylene protons (-CH<sub>2</sub>-N)
- 2.51 (d, 2H, J=8.0Hz):  $\alpha$ -methylene protons (-CH<sub>2</sub>-C=O)
- 2.46-2.48 (m, 4H): Morpholine ring amine protons (-CH<sub>2</sub>-N-CH<sub>2</sub>-)

$^{13}\text{C}$  NMR (100 MHz,  $\text{CDCl}_3$ )  $\delta$  (ppm):

- 171.5 (Amide Carbonyl C=O)
- 66.7 (Morpholine C-O)
- 54.3 ( $\beta$ -Carbon)
- 53.6 (Morpholine C-N)
- 37.2 & 35.3 (N,N-dimethyl carbons)

Note: The exact chemical shifts may vary slightly depending on the concentration and exact calibration of the spectrometer, but the integration and multiplicity must strictly align with the values above [1].

## Strategic Applications

**N,N-dimethyl-3-(morpholin-4-yl)propanamide** is not merely an end-product; it is a highly functionalized intermediate.

- Organic Superbase Precursors:  $\beta$ -amino amides are critical precursors in the controllable generation of organic superbases from benchtop-stable salts. They can be utilized in precatalyst systems for enolate-type alkylations and other base-sensitive coupling reactions [3].
- Polymer Science: The aza-Michael addition strategy used to synthesize this molecule is directly translatable to the post-functionalization of poly(methyl acrylate-co-acrylamide) polymers, yielding tunable multicolor photoluminescent materials [2].
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